3-Amino-5-mercapto-1,2,4-triazole Delivers 98% Corrosion Inhibition Efficiency on Copper Film in CMP Applications—Superior to Amino-Substituted and Diamino Analogs
3-Amino-5-mercapto-1,2,4-triazole (ATA-S) achieves 98% corrosion inhibition efficiency on copper film in chemical mechanical polishing (CMP) environments, substantially outperforming 3-amino-1,2,4-triazole-5-carboxylic acid (ATA-O; 54%) and 1H-1,2,4-triazole-3,5-diamine (ATA-N; 87%) under identical experimental conditions [1]. The presence of the mercapto (-SH) group in ATA-S, in combination with the amino group, enables stronger chemisorption onto the copper surface through S-Cu and N-Cu coordination bonds, as confirmed by DFT calculations showing enhanced hybridization between inhibitor lone-pair electrons and Cu-d orbitals [1].
| Evidence Dimension | Corrosion inhibition efficiency (η%) on copper film |
|---|---|
| Target Compound Data | 98% inhibition efficiency |
| Comparator Or Baseline | ATA-O (3-amino-1,2,4-triazole-5-carboxylic acid): 54%; ATA-N (1H-1,2,4-triazole-3,5-diamine): 87% |
| Quantified Difference | 44 percentage points higher than ATA-O; 11 percentage points higher than ATA-N |
| Conditions | Electrochemical analysis on Cu film; alkaline CMP slurry environment; room temperature |
Why This Matters
For semiconductor fabrication and CMP slurry formulation, selecting ATA-S over ATA-O or ATA-N provides nearly complete copper surface passivation (98% vs. 54–87%), reducing defect density and enabling higher wafer yield.
- [1] Liu, J.; et al. Corrosion inhibition mechanisms of triazole derivatives on copper chemical mechanical polishing: Combined experiment and DFT study. Appl. Surf. Sci. 2024, 654, 159469. View Source
